Cas no 1449213-67-5 (tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate)

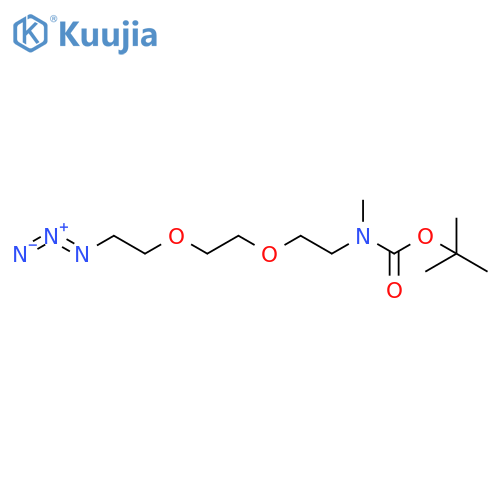

1449213-67-5 structure

商品名:tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate

CAS番号:1449213-67-5

MF:C12H24N4O4

メガワット:288.343362808228

CID:5151003

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate

-

- インチ: 1S/C12H24N4O4/c1-12(2,3)20-11(17)16(4)6-8-19-10-9-18-7-5-14-15-13/h5-10H2,1-4H3

- InChIKey: RLEVTQIEDBSNOI-UHFFFAOYSA-N

- ほほえんだ: N(C)(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AK Scientific | AMTGC595-5g |

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate |

1449213-67-5 | 97% | 5g |

$880 | 2025-02-18 | |

| abcr | AB562461-1g |

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; . |

1449213-67-5 | 1g |

€575.10 | 2024-08-02 | ||

| abcr | AB562461-5g |

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; . |

1449213-67-5 | 5g |

€1443.20 | 2024-08-02 | ||

| AK Scientific | AMTGC595-250mg |

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate |

1449213-67-5 | 97% | 250mg |

$128 | 2025-02-18 | |

| AK Scientific | AMTGC595-1g |

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate |

1449213-67-5 | 97% | 1g |

$334 | 2025-02-18 | |

| abcr | AB562461-250mg |

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; . |

1449213-67-5 | 250mg |

€247.50 | 2024-08-02 |

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1449213-67-5 (tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate) 関連製品

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 42464-96-0(NNMTi)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1449213-67-5)tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate

清らかである:99%/99%

はかる:1g/5g

価格 ($):341/855